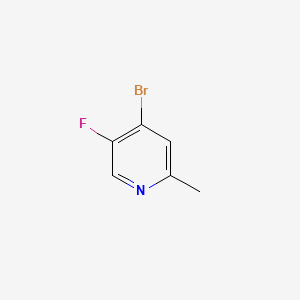

4-Bromo-5-fluoro-2-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-5-fluoro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is used for industrial and scientific research purposes .

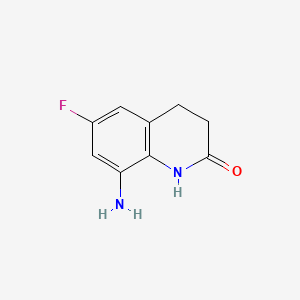

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 4th position, a fluoro group at the 5th position, and a methyl group at the 2nd position .Physical and Chemical Properties Analysis

The physical form of this compound is a colorless to yellow to yellow-brown liquid . Its molecular weight is 190.01 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the resources .Scientific Research Applications

Halogen-rich Intermediates in Medicinal Chemistry

Halogenated pyridines, such as 4-Bromo-5-fluoro-2-methylpyridine, serve as valuable building blocks in medicinal chemistry. For example, the study by Wu et al. (2022) explores the synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. These intermediates are crucial for the development of pentasubstituted pyridines with functionalities important for further chemical manipulations in medicinal research (Wu et al., 2022).

Novel Pyridine Derivatives and Biological Activities

Ahmad et al. (2017) describe the synthesis of novel pyridine-based derivatives through a Suzuki cross-coupling reaction involving compounds like 5-bromo-2-methylpyridin-3-amine. These derivatives, studied using density functional theory, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, such as anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of inhibitors for the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase that links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .

Mode of Action

It’s worth noting that fluoropyridines, which include this compound, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . These properties can influence their interaction with targets.

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of p38α mitogen-activated protein kinase inhibitors . This suggests that the compound might influence pathways related to this kinase, which plays a role in cellular processes such as the release of pro-inflammatory cytokines .

Pharmacokinetics

The presence of fluorine in the compound could potentially influence these properties, as fluorine atoms are often introduced into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

The compound’s potential role in the synthesis of kinase inhibitors suggests that it could influence cellular processes modulated by these kinases .

Action Environment

The compound’s potential use in the synthesis of kinase inhibitors suggests that factors such as ph, temperature, and the presence of other molecules could potentially influence its action .

Safety and Hazards

Safety data sheets suggest that contact with 4-Bromo-5-fluoro-2-methylpyridine should be avoided. It is recommended to use personal protective equipment and avoid breathing its mist, gas, or vapors. In case of contact, it is advised to wash off with soap and plenty of water . In case of ingestion or inhalation, immediate medical attention is required .

Future Directions

While specific future directions for 4-Bromo-5-fluoro-2-methylpyridine are not mentioned in the available resources, it is known to be an important raw material and intermediate in organic synthesis . This suggests that it may continue to be used in the development of new chemical compounds and reactions.

Biochemical Analysis

Cellular Effects

It is known that fluoropyridines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that fluoropyridines can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

4-bromo-5-fluoro-2-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENOXSCJWFSFHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724930 |

Source

|

| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211590-24-7 |

Source

|

| Record name | 4-Bromo-5-fluoro-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-Aminoethyl)piperidin-1-yl]ethanone](/img/structure/B582361.png)

![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)

![3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582369.png)

![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B582371.png)

![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzonitrile](/img/structure/B582372.png)